Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-
Overview
Description
Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-, also known as imidazole ketone erastin (IKE), is a small molecule that has been identified as a promising lead compound for the development of new cancer therapeutics. IKE has been shown to selectively induce ferroptosis, a form of programmed cell death, in cancer cells while sparing normal cells.
Mechanism Of Action
The mechanism of action of IKE involves the inhibition of system Xc-, a cystine/glutamate antiporter that is responsible for the uptake of cystine, a precursor for glutathione synthesis. Glutathione is an antioxidant that protects cells from oxidative stress. Inhibition of system Xc- leads to depletion of intracellular glutathione levels, resulting in increased lipid peroxidation and ferroptosis.
Biochemical And Physiological Effects
IKE has been shown to selectively induce ferroptosis in cancer cells while sparing normal cells. This selectivity is thought to be due to the higher dependence of cancer cells on system Xc- for survival. In addition to its anticancer effects, IKE has also been shown to have anti-inflammatory effects. IKE has been shown to inhibit the production of pro-inflammatory cytokines in macrophages.
Advantages And Limitations For Lab Experiments
One advantage of IKE is its selectivity for cancer cells. This makes it a promising lead compound for the development of new cancer therapeutics. However, one limitation of IKE is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of IKE as a cancer therapeutic. One direction is the development of prodrugs of IKE that can improve its solubility and bioavailability. Another direction is the identification of biomarkers that can predict the sensitivity of cancer cells to IKE. This can help in the selection of patients who are most likely to benefit from IKE treatment. Finally, the combination of IKE with other cancer therapeutics, such as chemotherapy and immunotherapy, is an area of active research.
Synthesis Methods
The synthesis of IKE has been described in several publications. One method involves the reaction of 2-bromo-1-phenylethanone with 1-(3-aminopropyl)Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- in the presence of potassium carbonate and N,N-dimethylformamide (DMF) to yield the intermediate 2-(1-(3-bromo-1-phenylpropan-1-yl)imidazol-4-yl)ethanamine. This intermediate is then reacted with 2-(1-(2-oxo-2-phenylethyl)imidazol-4-yl)acetonitrile in the presence of sodium hydride and DMF to yield IKE.
Scientific Research Applications
IKE has been extensively studied for its potential as a cancer therapeutic. Several studies have shown that IKE selectively induces ferroptosis in cancer cells while sparing normal cells. Ferroptosis is a form of programmed cell death that is characterized by the accumulation of lipid peroxides in the cell membrane. IKE has been shown to increase lipid peroxidation in cancer cells, leading to ferroptosis.
properties
IUPAC Name |
2-[N-(3-imidazol-1-ylpropyl)-C-methylcarbonimidoyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-12(13-5-2-3-6-14(13)18)16-7-4-9-17-10-8-15-11-17/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTHDSHMCWHVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCN1C=CN=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889281 | |
Record name | Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- | |
CAS RN |
1253404-90-8 | |
Record name | 2-[1-[[3-(1H-Imidazol-1-yl)propyl]imino]ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253404-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253404908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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